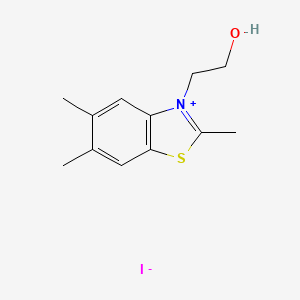
N-(3-methoxypropyl)-3-methyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(3-methoxypropyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as MPBC, is a chemical compound with potential applications in scientific research. MPBC is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of MPBC is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor. This means that it can bind to the receptor and activate it to some extent, but not to the same degree as a full agonist. MPBC has also been shown to have an allosteric modulatory effect on the 5-HT1A receptor, which means that it can enhance or inhibit the receptor's response to other ligands.
Biochemical and Physiological Effects:
MPBC has a range of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. MPBC has been shown to reduce anxiety-like behavior in animal models and to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs). MPBC has also been shown to protect against oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPBC in lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that MPBC has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, MPBC has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on MPBC. One area of interest is the development of new drugs that target the 5-HT1A receptor, either as agonists or antagonists. Another area of interest is the use of MPBC as a tool for studying the role of the 5-HT1A receptor in various biological processes, such as stress, anxiety, and depression. Additionally, further research is needed to establish the safety and efficacy of MPBC in humans.
Aplicaciones Científicas De Investigación
MPBC has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. MPBC has been shown to have an affinity for the serotonin 5-HT1A receptor, a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. MPBC can be used to study the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-11-6-3-4-7-12(11)18-13(10)14(16)15-8-5-9-17-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKDNFAAVNNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)

![1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone](/img/structure/B3965253.png)
![2-{3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3965260.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3,6-dihydropyridin-1(2H)-yl)acetamide](/img/structure/B3965264.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3965269.png)
![1-ethyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965271.png)
![4-[(cyclohexylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965290.png)
![4-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B3965298.png)
![2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3965311.png)

![3-[5-(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3965320.png)
![6-amino-4-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965330.png)